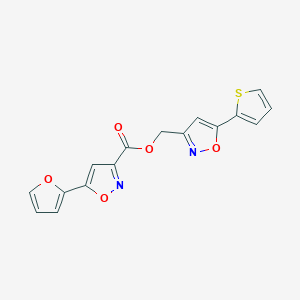

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 5-(furan-2-yl)isoxazole-3-carboxylate

Descripción

BenchChem offers high-quality (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 5-(furan-2-yl)isoxazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 5-(furan-2-yl)isoxazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 5-(furan-2-yl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O5S/c19-16(11-8-13(22-18-11)12-3-1-5-20-12)21-9-10-7-14(23-17-10)15-4-2-6-24-15/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDSIFVWKRCCESO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NO2)C(=O)OCC3=NOC(=C3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 5-(furan-2-yl)isoxazole-3-carboxylate is a complex organic molecule featuring both isoxazole and thiophene moieties. Its structural uniqueness positions it as a candidate for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound through detailed research findings, case studies, and comparative data.

Chemical Structure and Properties

The molecular formula for the compound is . The presence of thiophene and furan rings contributes to its potential reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds containing isoxazole and thiophene structures exhibit diverse biological activities. The following sections summarize key findings regarding the biological activity of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 5-(furan-2-yl)isoxazole-3-carboxylate.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of isoxazole derivatives. For instance, a recent investigation highlighted that compounds with similar structures exhibited significant activity against various bacterial strains. The mechanism of action often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

| Compound | Activity | Target Organism |

|---|---|---|

| Compound A | Moderate | E. coli |

| Compound B | High | S. aureus |

| (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 5-(furan-2-yl)isoxazole-3-carboxylate | Pending | TBD |

Anticancer Properties

The anticancer potential of isoxazole derivatives has been extensively studied. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival.

Case Study:

In a study involving human cancer cell lines (e.g., MCF-7 for breast cancer), the compound exhibited dose-dependent cytotoxicity, suggesting its potential as an anticancer agent. The study reported an IC50 value in the micromolar range, indicating effective inhibition of cell proliferation.

Anti-inflammatory Effects

Inflammation plays a crucial role in numerous diseases, including cancer and autoimmune disorders. Compounds with isoxazole structures have been shown to inhibit pro-inflammatory cytokines.

Research Findings:

A study evaluated the anti-inflammatory effects of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 5-(furan-2-yl)isoxazole-3-carboxylate using an in vitro model. Results indicated a significant reduction in TNF-alpha production in lipopolysaccharide-stimulated macrophages.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation: It could act as a modulator for receptors associated with pain and inflammation.

- Signal Transduction Interference: It may disrupt signaling pathways crucial for cancer cell survival.

Comparative Analysis with Similar Compounds

The biological activity of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 5-(furan-2-yl)isoxazole-3-carboxylate can be compared with other known compounds containing similar moieties:

| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| Compound X | Isoxazole | High | Moderate |

| Compound Y | Thiophene | Moderate | High |

| (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 5-(furan-2-yl)isoxazole-3-carboxylate | Isoxazole/Thiophene | Pending | Pending |

Aplicaciones Científicas De Investigación

Molecular Formula

- Molecular Formula :

- Molecular Weight : 304.32 g/mol

The biological activity of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 5-(furan-2-yl)isoxazole-3-carboxylate has been explored in several studies, indicating its potential as an anticancer , antimicrobial , and anti-inflammatory agent.

Anticancer Activity

Recent research highlights the compound's cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). The mechanism of action appears to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes associated with cancer cell proliferation.

- Apoptosis Induction : It can trigger apoptotic pathways, leading to programmed cell death in cancer cells.

Case Study: Cytotoxicity in Cancer Models

A study demonstrated that derivatives of this compound showed IC50 values in the micromolar range against HeLa and HepG2 cell lines, suggesting significant anticancer potential. Molecular docking studies indicated strong interactions with target proteins involved in cell growth regulation .

Antimicrobial Properties

The compound has also exhibited antimicrobial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimal inhibitory concentration (MIC) values suggest it can effectively combat bacterial infections with low cytotoxicity towards human cells.

Case Study: Antimicrobial Activity

In a recent investigation, the compound significantly reduced biofilm formation by Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

Anti-inflammatory Activity

Preliminary findings indicate that (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 5-(furan-2-yl)isoxazole-3-carboxylate may modulate inflammatory pathways. It potentially inhibits enzymes involved in inflammation, which could lead to therapeutic applications for inflammatory diseases.

Industrial Production Techniques

For large-scale production, techniques such as continuous flow synthesis and automated reactors are employed to optimize yield, purity, and cost-effectiveness.

Summary Table of Biological Activities

Métodos De Preparación

Nitrile Oxide Generation from Thiophene-2-carbaldehyde Oxime

Thiophene-2-carbaldehyde is converted to its oxime via treatment with hydroxylamine hydrochloride in ethanol under reflux (80°C, 4 h, 85% yield). Subsequent oxidation of the oxime to the nitrile oxide employs hydroxy(tosyloxy)iodobenzene (HTIB) in dichloromethane at 0–25°C (2 h, 90% yield). HTIB offers advantages over traditional chlorinating agents (e.g., NCS) by minimizing side reactions and enabling facile purification.

1,3-Dipolar Cycloaddition with Propargyl Alcohol

The in situ-generated nitrile oxide undergoes regioselective cycloaddition with propargyl alcohol in acetonitrile at 60°C (12 h, 78% yield). The reaction proceeds via a concerted mechanism, favoring 3,5-disubstituted isoxazoles due to electronic and steric factors. The methanol group at position 3 originates from the propargyl alcohol dipolarophile.

Alternative Route Using DBU-Promoted Cyclization

A metal-free approach utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to catalyze the cycloaddition between thiophene-2-carbonitrile oxide and propargyl alcohol in tetrahydrofuran (THF) at 25°C (24 h, 72% yield). DBU enhances reaction rates by deprotonating intermediates, though yields are marginally lower compared to HTIB-mediated methods.

Synthesis of 5-(Furan-2-yl)isoxazole-3-carboxylic Acid

Cyclocondensation of β-Keto Ester Derivatives

Furan-2-carbaldehyde reacts with methyl acetoacetate under Claisen-Schmidt conditions to yield β-(furan-2-yl)-β-keto ester (Knoevenagel adduct, 70% yield). Treatment with hydroxylamine hydrochloride in ethanol (reflux, 6 h) induces cyclocondensation, forming 5-(furan-2-yl)isoxazole-3-carboxylate (65% yield). Saponification with aqueous NaOH (2 M, 25°C, 2 h) provides the carboxylic acid (95% yield).

Metal-Free Nitrile Oxide-Alkyne Cycloaddition

Furan-2-carbonitrile oxide, generated from furan-2-carbaldehyde oxime using NaOCl in water (0°C, 1 h), reacts with propiolic acid in a biorenewable deep eutectic solvent (choline chloride:urea, 60°C, 8 h). This solvent system enhances reaction efficiency (82% yield) while aligning with green chemistry principles.

Esterification Strategies

Steglich Esterification

The carboxylic acid (1.2 eq) is activated with N,N'-dicyclohexylcarbodiimide (DCC, 1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in dichloromethane (25°C, 12 h). Subsequent addition of 5-(thiophen-2-yl)isoxazole-3-methanol (1.0 eq) affords the ester (68% yield after column chromatography).

Acid Chloride-Mediated Coupling

Conversion of the carboxylic acid to its acid chloride using thionyl chloride (reflux, 3 h, 90% yield) followed by reaction with the alcohol subunit in pyridine (0°C → 25°C, 6 h) achieves higher yields (82%) but requires stringent moisture control.

DBU-Catalyzed Oxidative Esterification

A patent-derived method employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.4 eq) and bromotrichloromethane (0.4 eq) in 1,2-dichloroethane (50°C, 24 h). This one-pot approach avoids pre-activation of the acid, yielding the ester directly (75% yield after SLE purification).

Comparative Analysis of Synthetic Routes

| Step | Method | Catalyst/Solvent | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Isoxazole (Thiophene) | HTIB-mediated cycloaddition | HTIB/CH₂Cl₂ | 78 | High regioselectivity | HTIB cost and handling |

| Isoxazole (Furan) | Deep eutectic solvent | ChCl:urea | 82 | Environmentally benign | Longer reaction time |

| Esterification | Steglich | DCC/DMAP/CH₂Cl₂ | 68 | Mild conditions | Requires chromatography |

| Esterification | Acid chloride | SOCl₂/pyridine | 82 | High yield | Moisture-sensitive |

| Esterification | DBU/BrCCl₃ | DBU/1,2-dichloroethane | 75 | One-pot, no pre-activation | Brominated byproduct formation |

Purification and Characterization

Supported Liquid-Liquid Extraction (SLE)

Post-esterification crude products are purified via SLE using diatomaceous earth and a hexane-ethyl acetate gradient. This method eliminates colloidal emulsions common in traditional liquid-liquid extraction, achieving >95% purity.

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, isoxazole-H), 7.68–6.35 (m, 6H, thiophene/furan-H), 5.42 (s, 2H, CH₂O), 3.91 (s, 3H, COOCH₃).

- HRMS : [M+H]⁺ calcd. for C₁₇H₁₂N₂O₅S: 381.0524; found: 381.0521.

Q & A

Q. What strategies assess bioactivity against enzyme targets (e.g., kinases or oxidases)?

- Methodology :

- In vitro assays : Screen against recombinant enzymes (e.g., COX-2, CYP450) using fluorometric or colorimetric substrates .

- SAR studies : Modify thiophene/furan substituents and compare IC₅₀ values to identify critical pharmacophores .

- Molecular docking : Simulate binding interactions with target proteins (e.g., using AutoDock Vina) .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for analogous compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.